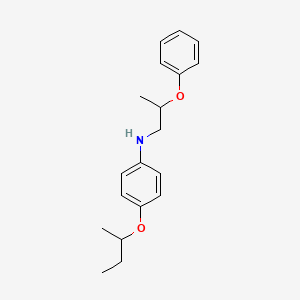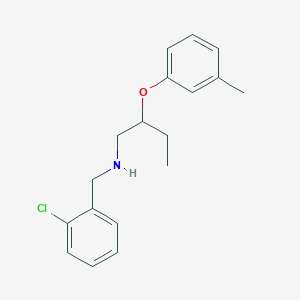
2-(Ethylamino)-2-(pyridin-2-yl)ethanol
Vue d'ensemble
Description
2-(Ethylamino)-2-(pyridin-2-yl)ethanol, also known as 2-AEPE or Pyridylethylamine, is an organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble compound with a molecular weight of 186.25 g/mol. It has a variety of biochemical and physiological effects, and its synthesis method is relatively simple.
Applications De Recherche Scientifique
2-(Ethylamino)-2-(pyridin-2-yl)ethanol has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects. It has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on the body. It has also been used to study the effects of inflammation and aging on the body. Additionally, 2-(Ethylamino)-2-(pyridin-2-yl)ethanol has been used to study the effects of various toxins on the body, and its potential as an antioxidant.
Mécanisme D'action
2-(Ethylamino)-2-(pyridin-2-yl)ethanol is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It is also believed to act as an anti-inflammatory, reducing inflammation and helping to protect the body from damage. Additionally, it is believed to have some anti-aging effects, as it can help to reduce the damaging effects of free radicals on the body.
Biochemical and Physiological Effects
2-(Ethylamino)-2-(pyridin-2-yl)ethanol has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and aging in cells. Additionally, it has been shown to reduce the damaging effects of various toxins on the body. It has also been shown to have some anti-cancer effects, as it can help to reduce the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Ethylamino)-2-(pyridin-2-yl)ethanol has several advantages for laboratory experiments. It is relatively simple to synthesize and is relatively inexpensive. Additionally, it is water-soluble, making it easy to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It has a relatively short shelf life, and it can be difficult to store and handle. Additionally, its effects can vary depending on the concentration used.
Orientations Futures
The potential uses of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol are still being explored. Future research could focus on its potential as an antioxidant and anti-inflammatory agent, as well as its potential to reduce the damaging effects of various toxins on the body. Additionally, future research could focus on its potential as an anti-cancer and anti-aging agent. Additionally, future research could focus on its potential to reduce oxidative stress and inflammation in various tissues and organs. Finally, future research could focus on its potential to reduce the growth of cancer cells and its potential to reduce the damaging effects of free radicals on the body.
Propriétés
IUPAC Name |
2-(ethylamino)-2-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-10-9(7-12)8-5-3-4-6-11-8/h3-6,9-10,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNKKODFHUCYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CO)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654892 | |
| Record name | 2-(Ethylamino)-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)-2-(pyridin-2-yl)ethanol | |
CAS RN |
1150617-93-8 | |
| Record name | 2-(Ethylamino)-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine](/img/structure/B1389223.png)
![N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine](/img/structure/B1389225.png)
![2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389226.png)
![3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389229.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline](/img/structure/B1389231.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B1389235.png)

![N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389237.png)
![4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389238.png)
![3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389241.png)
![N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine](/img/structure/B1389243.png)